molecular formula C8H14O B8796459 2-Cycloocten-1-ol

2-Cycloocten-1-ol

Cat. No.: B8796459
M. Wt: 126.20 g/mol
InChI Key: UJZBDMYKNUWDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cycloocten-1-ol is a chemical compound known for its unique structural and chemical properties It is characterized by the presence of a double bond in the E-configuration, which significantly influences its reactivity and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cycloocten-1-ol typically involves the use of specific reagents and catalysts to achieve the desired configuration and purity. One common method includes the use of a precursor compound that undergoes a series of chemical reactions, such as hydrogenation and isomerization, to form this compound. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain this compound with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Cycloocten-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction pathway. For instance, oxidation of this compound may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 2-Cycloocten-1-ol is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe or a ligand in biochemical assays to investigate enzyme activities or receptor binding.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Researchers are investigating its role in drug development, particularly in designing molecules that can modulate specific biological pathways.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Cycloocten-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    (2E)-Butene: Similar in having an E-configuration double bond but differs in its functional groups and reactivity.

    (2E)-Hexene: Another compound with an E-configuration double bond, used for comparison in terms of reactivity and applications.

Uniqueness

2-Cycloocten-1-ol stands out due to its specific functional groups and the resulting chemical properties

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

cyclooct-2-en-1-ol

InChI

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h4,6,8-9H,1-3,5,7H2

InChI Key

UJZBDMYKNUWDPM-UHFFFAOYSA-N

Canonical SMILES

C1CCC=CC(CC1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.10 grams (10 millimoles) of cyclooctene, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide, 0.021 gram (0.06 millimole) of acetylacetonatocobalt Co(AA)2 and 25 milliliters of acetonitrile was stirred in an oxygen atmosphere at a temperature of 100° C. for 6 hours. The product in the reaction mixture was analyzed with gas chromatography. Cyclooctene was transformed, with a transformation rate of 95%, into 2-cycloocten-1-one (cyclooctene-based selectivity 82%, yield 78%) and 2-cycloocten-1-ol (cyclooctene-based selectivity 16%, yield 15%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0.021 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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